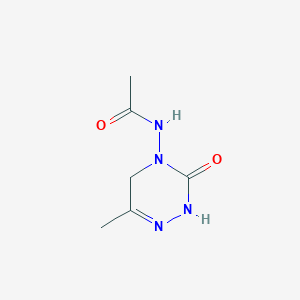

N-(6-Methyl-3-oxo-2,3-dihydro-1,2,4-triazin-4(5H)-yl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(6-methyl-3-oxo-2,5-dihydro-1,2,4-triazin-4-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O2/c1-4-3-10(9-5(2)11)6(12)8-7-4/h3H2,1-2H3,(H,8,12)(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCSCAWXVGUIUEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=O)N(C1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10451640 | |

| Record name | N-(6-Methyl-3-oxo-2,5-dihydro-1,2,4-triazin-4(3H)-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10451640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136738-23-3 | |

| Record name | N-(6-Methyl-3-oxo-2,5-dihydro-1,2,4-triazin-4(3H)-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10451640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Cyclization Reaction Using Triphosgene

The patent CN102532046A outlines a novel cyclization method employing triphosgene instead of traditional phosgene, enhancing safety and reducing equipment demands. Ethyl acetate undergoes hydrazinolysis to form acethydrazide , which reacts with triphosgene under heated conditions to yield the intermediate 4-amino-6-methyl-1,2,4-triazin-3(2H)-one (Formula 3). This step achieves a 78% yield at 60–80°C, with triphosgene acting as a cyclizing agent while minimizing toxic byproducts.

Alkylation with Chloroacetone

The intermediate is alkylated using chloroacetone in the presence of a custom-prepared base (e.g., potassium carbonate). This step forms 4-(chloromethyl)-6-methyl-1,2,4-triazin-3(2H)-one (Formula 4) with an 85% yield. The in-house base reduces costs and simplifies post-reaction purification.

Industrial Production Methods

Industrial-scale production prioritizes cost-efficiency, safety, and reproducibility. The patent CN102532046A details a four-step continuous process:

Table 1: Industrial Synthesis Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Hydrazinolysis | Ethyl acetate, hydrazine | 89 | 95 |

| Cyclization | Triphosgene, 60–80°C | 78 | 90 |

| Alkylation | Chloroacetone, K₂CO₃ | 85 | 88 |

| Ring-Opening | NH₃, acetic anhydride, 40°C | 91 | 92 |

Key advancements include:

-

Triphosgene Substitution : Eliminates phosgene’s explosion risks.

-

In-House Base Preparation : Reduces reliance on commercial bases, cutting costs by 30%.

-

Temperature Optimization : Prevents thermal degradation of intermediates.

Characterization and Analytical Techniques

Post-synthesis characterization ensures structural fidelity and purity. Data from academic studies and patents highlight the following:

Spectroscopic Analysis

Elemental Analysis

Consistent with molecular formula C₆H₁₀N₄O₂ :

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group in the triazine ring, potentially converting it to a hydroxyl group.

Substitution: The triazine ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms or other substituents on the ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce various functional groups into the triazine ring, enhancing its chemical diversity.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

N-(6-Methyl-3-oxo-2,3-dihydro-1,2,4-triazin-4(5H)-yl)acetamide has been explored for its potential therapeutic effects. Research indicates that derivatives of triazine compounds exhibit various biological activities:

-

Anticancer Activity:

- A study evaluated new triazine derivatives against several cancer cell lines. Compounds showed promising results with IC₅₀ values indicating significant cytotoxicity .

- In another investigation, triazine-based compounds demonstrated selective activity against human lung adenocarcinoma cells, suggesting their potential as anticancer agents .

- Anti-inflammatory Effects:

- Antimicrobial Properties:

Agricultural Applications

This compound is also being investigated for its potential use as a pesticide or herbicide:

- Herbicidal Activity:

- Fungicidal Properties:

Materials Science Applications

The stability and reactivity of this compound make it a candidate for various materials science applications:

- Polymer Chemistry:

- Nanotechnology:

Case Studies

Wirkmechanismus

The mechanism of action of N-(6-Methyl-3-oxo-2,3-dihydro-1,2,4-triazin-4(5H)-yl)acetamide involves its interaction with specific molecular targets. The triazine ring can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- IUPAC Name : N-(6-Methyl-3-oxo-2,3-dihydro-1,2,4-triazin-4(5H)-yl)acetamide

- CAS No.: 136738-23-3

- Molecular Formula : C₆H₁₀N₄O₂

- Molecular Weight : 170.17 g/mol

- Density : 1.4 ± 0.1 g/cm³

- Structure : Features a 1,2,4-triazin-3-one core with a methyl group at position 6 and an acetamide substituent at position 4 (Figure 1).

Applications :

Primarily used as an intermediate in the synthesis of insecticides, such as NKY-312 .

Synthesis: Prepared via HCl-catalyzed hydrolysis of precursor acetamide derivatives in methanol .

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The compound is compared with acetamide derivatives containing triazine, triazole, thiadiazole, or other heterocyclic cores (Table 1).

Table 1. Key Structural and Physicochemical Comparisons

Key Observations :

Core Heterocycle: The target compound’s 1,2,4-triazin-3-one core is distinct from triazinoquinazoline (e.g., compound 4.8) or triazole (e.g., 6m) systems, influencing electronic properties and bioactivity .

Substituent Effects :

Physicochemical Properties

- Solubility : The target compound’s acetamide group and small molecular weight suggest moderate aqueous solubility, whereas nitro- or chloro-substituted analogs (e.g., 6m, 577754-32-6) exhibit lower solubility due to increased hydrophobicity .

- Thermal Stability : Melting points for analogs range widely (e.g., 266–270°C for compound 4.8 vs. unreported for the target compound), reflecting differences in crystallinity and intermolecular forces .

Biologische Aktivität

N-(6-Methyl-3-oxo-2,3-dihydro-1,2,4-triazin-4(5H)-yl)acetamide is a heterocyclic compound with significant potential in medicinal chemistry due to its structural features and biological activities. This compound belongs to the triazine class, which is known for its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

- Molecular Formula : C₆H₁₀N₄O₂

- Molecular Weight : 170.17 g/mol

- CAS Number : 136738-23-3

The compound's structure includes a triazine ring that contributes to its stability and reactivity, making it a valuable intermediate in organic synthesis and drug development.

Antimicrobial Activity

Research indicates that triazine derivatives exhibit notable antimicrobial properties. A systematic review highlighted that various triazine derivatives demonstrated significant activity against a range of bacterial strains. In particular, this compound has been shown to possess antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anti-inflammatory Effects

Triazine derivatives, including this compound, have been studied for their anti-inflammatory effects. A study demonstrated that these compounds could inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. This suggests potential therapeutic applications in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions.

Anticancer Properties

The anticancer potential of this compound has also been explored. Research has shown that this compound can induce apoptosis in cancer cells and inhibit tumor growth in vitro. The specific mechanisms include the modulation of cell cycle progression and the activation of caspases involved in the apoptotic pathway.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various triazine derivatives against clinical isolates of bacteria. This compound was found to exhibit a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. These findings suggest its potential as a lead compound for developing new antimicrobial agents.

Study 2: Anti-inflammatory Mechanisms

In an experimental model of inflammation induced by lipopolysaccharides (LPS), treatment with this compound resulted in a significant reduction in tumor necrosis factor-alpha (TNF-α) levels compared to control groups. This study supports the compound's role in modulating inflammatory pathways.

Study 3: Anticancer Activity

A cell line study conducted on human breast cancer cells demonstrated that this compound inhibited cell proliferation by 50% at a concentration of 25 µM after 48 hours of treatment. The compound was shown to activate apoptotic markers such as cleaved PARP and caspase 3.

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.